N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
説明
特性
IUPAC Name |
N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O3/c18-9-13-17(20-6-5-19-13)22-7-3-12(4-8-22)10-21-14(24)11-23-15(25)1-2-16(23)26/h5-6,12H,1-4,7-8,10-11H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQRQAIJTPGMAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CN2C(=O)CCC2=O)C3=NC=CN=C3C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a complex organic compound with potential pharmacological applications. This compound features a unique structure that includes a piperidine ring, a cyanopyrazine moiety, and a dioxopyrrolidine group, which may confer distinct biological activities.
Chemical Structure and Properties
The molecular formula of N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide can be represented as follows:
Where represent the respective numbers of carbon, hydrogen, nitrogen, and oxygen atoms in the compound. The presence of multiple functional groups suggests the potential for diverse biological interactions.
Research indicates that compounds with similar structures exhibit significant biological activities, particularly as antagonists at various receptors. For instance, the piperidine and pyrazine components suggest potential interactions with muscarinic receptors, especially M4 receptors, which are implicated in neurological functions and disorders.
Potential Biological Activities:
- Receptor Modulation: The compound may act as an antagonist at muscarinic receptors, influencing neurotransmitter signaling pathways.
- Enzyme Inhibition: Similar compounds have shown inhibition of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are relevant in neurodegenerative diseases.
Case Studies and Research Findings
Several studies have explored the pharmacological potential of related compounds:
- Anticonvulsant Activity: A related compound (N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide) demonstrated broad-spectrum anticonvulsant effects in animal models. It showed protection against seizures induced by maximal electroshock and pentylenetetrazole . This suggests that N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide may also possess similar anticonvulsant properties.
- ADME-Tox Properties: In vitro studies on related compounds indicate good permeability and metabolic stability. For instance, one study highlighted that a hybrid compound displayed favorable characteristics in terms of absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox), suggesting that modifications to the structure could enhance these properties for therapeutic use .
Research Data Table
| Study | Compound | Biological Activity | Model Used | Key Findings |
|---|---|---|---|---|
| Study 1 | N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide | Anticonvulsant | MES & PTZ tests in mice | Potent seizure protection |
| N-(3-cyanopyrazin-2-yl)piperidin derivatives | Receptor antagonist | In vitro assays | Inhibition of M4 receptor | |
| Related heterocyclic compounds | Enzyme inhibition | Various models | Inhibition of cholinesterases |
類似化合物との比較
Research Findings and Methodological Considerations
- Synthesis : Analogous to ’s protocol, the target compound likely employs HATU/TEA-mediated coupling for acetamide formation, followed by cyclization to introduce the dioxopyrrolidine .
- Dose-Effect Analysis : Methods from (e.g., median effective dose estimation via probit analysis) could be applied to evaluate its potency if experimental data become available .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
